molecular formula C16H20N4O B2428936 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2201165-46-8

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine

Cat. No.: B2428936
CAS No.: 2201165-46-8
M. Wt: 284.363
InChI Key: HSBABTAWRVJCAW-UHFFFAOYSA-N
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Description

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is an organic compound that features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a 3-methylpyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction where a suitable halide reacts with piperidine under basic conditions.

    Attachment of the Pyridine Moiety: The 3-methylpyridin-2-yloxy group is introduced via an etherification reaction. This involves the reaction of 3-methylpyridin-2-ol with a suitable leaving group attached to the piperidine intermediate.

    Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products include 3-methylpyridine-2-carboxylic acid.

    Reduction: Products include dihydropyrazine derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating binding sites on proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(3-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
  • 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
  • 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Uniqueness

Compared to similar compounds, 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-3-2-6-19-16(13)21-12-14-4-9-20(10-5-14)15-11-17-7-8-18-15/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBABTAWRVJCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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